
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-hydroxy-3-methoxy-6-bromobenzaldehyde with isopropyl bromide in the presence of potassium carbonate (K2CO3) as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at 75°C overnight, followed by extraction and purification to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 6-bromo-2-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of 6-bromo-2-isopropoxy-3-methoxybenzyl alcohol.
Scientific Research Applications
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is utilized in several scientific research applications:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Material Science: Explored for its role in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is primarily related to its chemical reactivity. The presence of the bromine atom and the aldehyde group allows it to participate in various nucleophilic substitution and redox reactions. These reactions can modify the compound’s structure, leading to the formation of new products with different properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of an isopropoxy group.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a fluoro group instead of an isopropoxy group.
Uniqueness
6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific target molecules that require this particular functional group arrangement.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
6-bromo-3-methoxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-7H,1-3H3 |
InChI Key |
IQGZMGGXNOPJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1C=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12996419.png)
![5-Isopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12996424.png)
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)
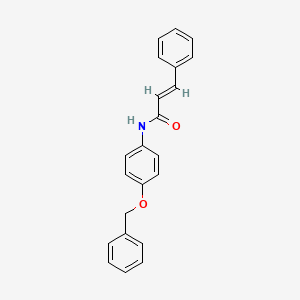
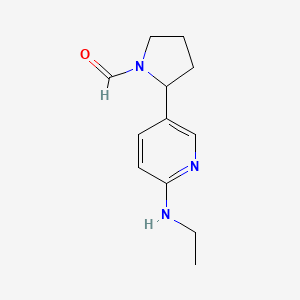
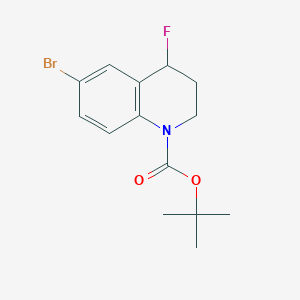

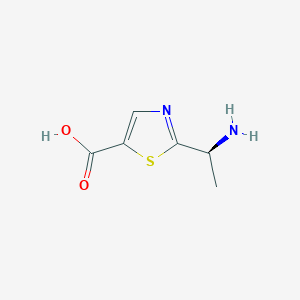
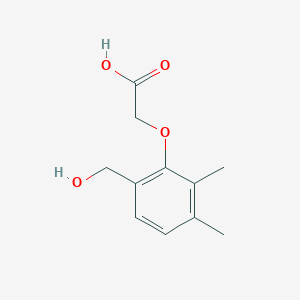

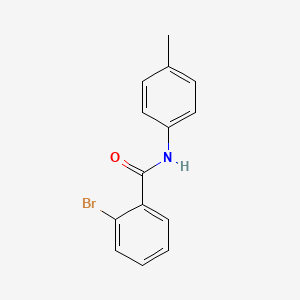

![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)
